BenchChemオンラインストアへようこそ!

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

beta-blocker potency dose equivalency exercise tachycardia

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride (CAS 28163-36-2), known pharmacologically as (±)-penbutolol hydrochloride or penbutolol HCl, is a racemic non-selective β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class. It exhibits equipotent binding to both β1- and β2-adrenergic receptors and is further distinguished from prototypical non-selective agents such as propranolol by its moderate intrinsic sympathomimetic activity (ISA), quantified at 12–18% of maximal sympathetic activity.

Molecular Formula C18H30ClNO2
Molecular Weight 327.9 g/mol
CAS No. 28163-36-2
Cat. No. B1598614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
CAS28163-36-2
Molecular FormulaC18H30ClNO2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
InChIInChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H
InChIKeyITZWQFLTSRCDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penbutolol Hydrochloride (CAS 28163-36-2): A Non-Selective Beta-Blocker with Quantifiable Intrinsic Sympathomimetic Activity for Differentiated Cardiovascular Research


1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride (CAS 28163-36-2), known pharmacologically as (±)-penbutolol hydrochloride or penbutolol HCl, is a racemic non-selective β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class [1]. It exhibits equipotent binding to both β1- and β2-adrenergic receptors and is further distinguished from prototypical non-selective agents such as propranolol by its moderate intrinsic sympathomimetic activity (ISA), quantified at 12–18% of maximal sympathetic activity [2]. The hydrochloride salt form enhances aqueous solubility for formulation and analytical workflows [3]. Originally developed by Hoechst (Hoe 893d) and marketed as Levatol®, penbutolol is indicated for mild to moderate arterial hypertension and angina pectoris, with a pharmacokinetic profile supporting once-daily oral dosing [4].

Why Penbutolol Hydrochloride (CAS 28163-36-2) Cannot Be Assumed Interchangeable with Other Non-Selective Beta-Blockers


Within the non-selective β-blocker class, penbutolol hydrochloride occupies a unique quantitative niche defined by its moderate ISA (12–18%), its significantly greater β2-receptor blocking potency relative to propranolol (β1/β2-selectivity ratio of 0.6 vs. 1.0; p < 0.05), and its distinct hemodynamic profile during sympathetic stimulation [1][2]. Unlike propranolol (0% ISA), penbutolol's partial agonist activity translates into measurably less depression of exercise cardiac performance and less resting bradycardia [3]. Conversely, unlike higher-ISA agents such as pindolol and alprenolol, penbutolol's moderate ISA avoids excessive β-agonism that can elevate heart rate and vascular resistance at rest [4]. Additionally, penbutolol's narrow dose-response range (20–40 mg once daily achieving near-maximal effect) and its unique metabolic pathway—predominantly conjugation rather than CYP-dependent hydroxylation—render pharmacokinetic outcomes non-transferable from other β-blockers in renal impairment populations [5]. These quantitative pharmacological divergences mean that substitution with another non-selective β-blocker, even at equipotent β-blocking doses, yields a materially different balance of β1/β2 blockade, sympathomimetic tone, and cardiac performance.

Quantitative Differentiation Evidence for Penbutolol Hydrochloride (CAS 28163-36-2) Against Closest Comparators


Beta-Adrenolytic Potency: Penbutolol Is 4-Fold (Oral) to 7.9-Fold (IV) More Potent Than Propranolol on a Weight Basis

In a direct head-to-head intravenous study in 5 normal human subjects, penbutolol was 7.90 and 7.66 times more potent than propranolol on a weight-to-weight basis for reducing resting and post-exercise heart rate and rate-pressure product [1]. Under clinical oral dosing conditions, penbutolol's β-blocking potency is approximately 4 times that of propranolol; an oral dose of less than 10 mg reduces exercise-induced tachycardia to one-half its usual level [2]. This translates to typical therapeutic doses of 20–40 mg once daily for penbutolol versus 160 mg twice daily for propranolol.

beta-blocker potency dose equivalency exercise tachycardia pharmacodynamics

Intrinsic Sympathomimetic Activity (ISA): Penbutolol's 12–18% Partial Agonism Defines a Moderate-ISA Subclass Distinct from Propranolol (0%) and Alprenolol (22–26%)

In a randomized, single-blind, crossover study in 6 healthy volunteers, ISA was quantified by comparing heart rate changes after complete parasympathetic and sympathetic cardiac isolation. Penbutolol (0.08 mg/kg IV; 40 mg twice-daily oral) exhibited ISA of 12–18% of maximal sympathetic activity, intermediate between propranolol (0% ISA, standard non-ISA drug) and alprenolol (22–26% ISA) [1]. Isometric and dynamic exercise yielded comparable ISA values, confirming reproducibility. In preclinical studies, penbutolol demonstrated a moderate ISA in reserpine-pretreated rats, whereas propranolol showed none [2].

intrinsic sympathomimetic activity ISA quantification partial agonism hemodynamic profile

Beta-1/Beta-2 Selectivity Ratio: Penbutolol Is Significantly Less β1-Selective Than Propranolol (0.6 vs. 1.0; p < 0.05), Indicating Greater Relative β2 Potency

In an intraindividual randomized crossover study of 16 healthy male volunteers, β1/β2-splitting was assessed using exercise tachycardia (β1-mediated) and isoprenaline-induced diastolic blood pressure decrease (β2-mediated). With propranolol's selectivity ratio set to 1.0 as reference, penbutolol (0.04 mg/kg IV) exhibited a β1-selectivity ratio of 0.6 ± 0.06 (p < 0.05 vs. propranolol), indicating penbutolol is even less β1-selective—and correspondingly more potent at β2-receptors—than propranolol [1]. By comparison, the cardioselective agents bisoprolol and metoprolol showed ratios of 12.2 and 9.0, respectively. This finding was corroborated by an airway conductance study in which penbutolol (40 mg oral) prevented any significant airway dilation with all doses of inhaled salbutamol, whereas propranolol (160 mg LA) permitted dilation at 600 and 1800 µg salbutamol, confirming penbutolol's greater functional β2-blocking potency in humans [2].

beta-1 selectivity beta-2 blockade receptor selectivity ratio non-selective beta-blocker

Hemodynamic Profile During Exercise: Penbutolol Causes Less Depression of Cardiac Performance Than Propranolol or Acebutolol Under Sympathetic Stimulation

In a randomized study of 30 stable angina pectoris patients, intravenous penbutolol (4 mg), propranolol (16 mg), and acebutolol (160 mg) were compared at rest and during 4-minute steady-state supine bicycle exercise. At rest, propranolol resulted in greater reductions in resting cardiac output and greater increases in pulmonary artery occluded pressure compared with both acebutolol and penbutolol. During the sympathetic stimulus of dynamic exercise, penbutolol resulted in less depression of exercise cardiac performance than either acebutolol or propranolol [1]. These observations are attributed to penbutolol's moderate ISA, which partially offsets the cardiac depressant effects of β-blockade during sympathetic activation [2].

exercise hemodynamics cardiac output preservation ISA benefit angina pectoris

Differential Suppression of Plasma Renin Activity: Penbutolol Abolishes Exercise-Induced Renin Response, Unlike Metoprolol

In a comparative study of hypertensive patients, penbutolol (20–30 mg twice daily) and metoprolol (50–150 mg three times daily) were evaluated for effects on blood pressure, plasma catecholamines, and renin activity. Both drugs effectively reduced basal plasma renin activity. However, only penbutolol abolished the renin response to work; metoprolol did not. Furthermore, penbutolol significantly reduced urinary aldosterone excretion, whereas metoprolol caused no significant change [1]. Neither drug affected maximal working capacity.

plasma renin activity renin-angiotensin system exercise renin response aldosterone suppression

Pharmacokinetic Profile: Biphasic Elimination with Terminal Half-Life of 21.8 Hours Supports Verified Once-Daily Dosing with No Dose Adjustment in Renal Impairment

In hypertensive patients with varying degrees of renal impairment receiving a single 40 mg oral dose, penbutolol was rapidly absorbed (lag-time 0.34 h, Tmax 0.84 h) and exhibited biphasic elimination with an apparent terminal half-life of 21.8 h [1]. A separate study confirmed biphasic kinetics with half-lives of 0.8 h and 17 h [2]. Critically, the kinetics of unchanged penbutolol were not altered by renal impairment because the drug undergoes negligible CYP-dependent hydroxylation and is eliminated primarily via conjugation; consequently, no dose adjustment is required in mild renal insufficiency [1]. This contrasts with renally-cleared β-blockers such as atenolol and nadolol, which require dose reduction in renal impairment. The long terminal half-life and the persistence of exercise tachycardia reduction for at least 24 hours post-dose provide a pharmacokinetic basis for the once-daily dosing schedule [3].

pharmacokinetics elimination half-life renal impairment once-daily dosing therapeutic drug monitoring

Optimal Research and Industrial Application Scenarios for Penbutolol Hydrochloride (CAS 28163-36-2) Based on Quantitative Differentiation Evidence


Cardiovascular Research Requiring β-Blockade with Preserved Exercise Cardiac Performance

Penbutolol's moderate ISA (12–18%) and demonstrated ability to cause less depression of exercise cardiac performance than propranolol or acebutolol [1] make it the β-blocker of choice for preclinical and clinical cardiovascular models where maintaining cardiac output during sympathetic stimulation is essential. Applications include exercise physiology studies, angina pectoris research, and investigations of ISA-mediated hemodynamic modulation where the comparator propranolol would introduce excessive cardiac depression as a confounding variable.

Renin-Angiotensin-Aldosterone System (RAAS) Research Requiring Complete Suppression of Exercise-Induced Renin Release

Penbutolol uniquely abolishes the exercise-induced renin response and significantly reduces urinary aldosterone excretion—effects not achieved by metoprolol [2]. This makes penbutolol the preferred β-blocker for RAAS-focused hypertension research protocols, studies of β-adrenoceptor-mediated renin regulation, and experimental designs where differential RAAS modulation is a primary endpoint. Its profile enables clean experimental separation of β1-mediated (metoprolol-like) versus combined β1/β2-mediated effects on renin secretion.

Pharmacokinetic and Renal Impairment Studies Leveraging Non-Renal Clearance Pathways

Penbutolol's primary elimination via conjugation (not CYP hydroxylation) and its demonstrated lack of pharmacokinetic alteration in renal impairment [3] position it as an ideal probe substrate for studying non-renal β-blocker clearance mechanisms. Its long terminal half-life (21.8 h) and biphasic elimination also make it suitable for once-daily dosing regimen studies, chronopharmacology investigations, and comparative PK/PD modeling against renally-cleared agents such as atenolol.

Analytical Reference Standard for Beta-Blocker Detection and Quantification in Forensic, Clinical, and Environmental Matrices

Penbutolol hydrochloride (CAS 28163-36-2) is commercially available as a certified analytical reference standard (VETRANAL® grade, neat, suitable for GC and LC-MS/MS) for forensic toxicology, pharmaceutical quality control, and environmental monitoring of β-blocker residues [4]. Its defined chromatographic properties, well-characterized MS fragmentation pattern, and the availability of deuterated internal standards (penbutolol-d9 hydrochloride) support robust quantitative method development, retention time tracking, and ion ratio verification in complex biological matrices.

Quote Request

Request a Quote for 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.